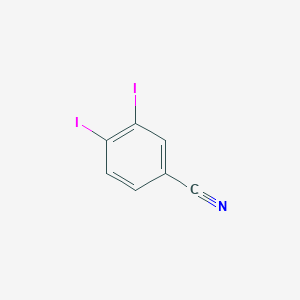![molecular formula C16H12F3NO5S2 B14800441 3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KW-7158 is a tricyclic compound with a non-cholinergic mechanism of action, primarily investigated for the treatment of urinary urgency, frequent urination, and urinary incontinence associated with bladder overactivity . This compound is known for its unique ability to regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons .
Métodos De Preparación
The synthetic routes and reaction conditions for KW-7158 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving tricyclic structures and specific functional groups . Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
Análisis De Reacciones Químicas
KW-7158 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
KW-7158 has several scientific research applications, including:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its effects on neuron excitability and firing properties.
Medicine: Primarily researched for the treatment of overactive bladder conditions.
Mecanismo De Acción
The therapeutic effects of KW-7158 in overactive bladder are due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons . KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortening the action potential duration in these neurons . Additionally, KW-7158 binds to and inhibits equilibrative nucleoside transporter-1, further contributing to its therapeutic effects .
Comparación Con Compuestos Similares
KW-7158 is unique compared to other compounds used for overactive bladder treatment due to its non-cholinergic mechanism of action and its ability to specifically target peripheral sensory nerves . Similar compounds include:
Nitrobenzylthioinosine: An equilibrative nucleoside transporter-1 inhibitor.
Dipyridamole: Another equilibrative nucleoside transporter-1 inhibitor.
Draflazine: Also an equilibrative nucleoside transporter-1 inhibitor.
These compounds share some similarities with KW-7158 in terms of their molecular targets but differ in their overall structure and specific applications.
Propiedades
Fórmula molecular |
C16H12F3NO5S2 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide |
InChI |
InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22) |
Clave InChI |
NAFSYPCVPLWHFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


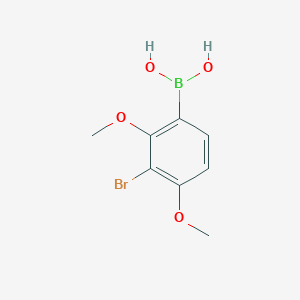
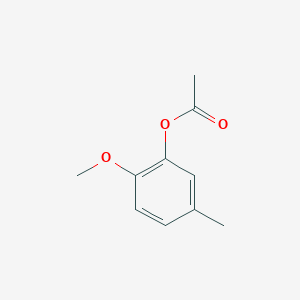
![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
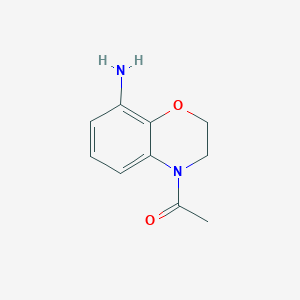
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
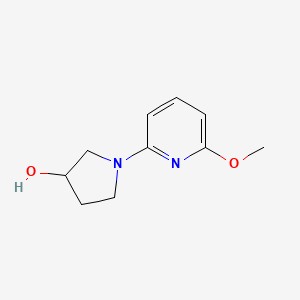
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
